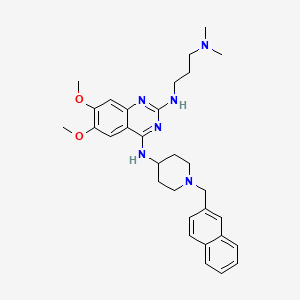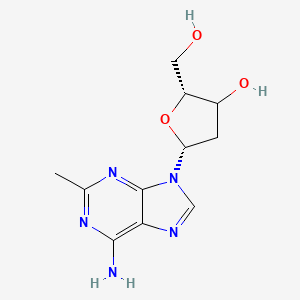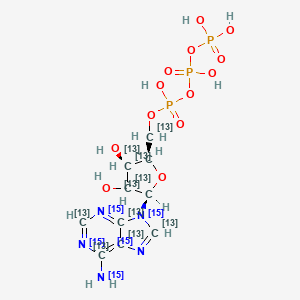
ATP-13C10,15N5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ATP-13C10,15N5 involves the incorporation of 13C and 15N isotopes into the adenosine triphosphate molecule. The process typically starts with the synthesis of labeled adenosine, which is then phosphorylated to produce this compound. The reaction conditions often involve the use of specific enzymes and cofactors to facilitate the phosphorylation process .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and isotopic labeling efficiency. The process involves large-scale synthesis of labeled adenosine followed by enzymatic phosphorylation. The final product is purified using chromatographic techniques to achieve the desired isotopic purity and concentration .
Análisis De Reacciones Químicas
Types of Reactions
ATP-13C10,15N5 undergoes various chemical reactions, including:
Hydrolysis: ATP is hydrolyzed to adenosine diphosphate (ADP) and inorganic phosphate (Pi) in the presence of water.
Phosphorylation: ATP can transfer its phosphate group to other molecules, a process catalyzed by kinases.
Oxidation-Reduction: ATP can participate in redox reactions, particularly in cellular respiration and photosynthesis.
Common Reagents and Conditions
Hydrolysis: Water and specific enzymes like ATPases.
Phosphorylation: Kinases and substrates requiring phosphorylation.
Oxidation-Reduction: Enzymes like oxidoreductases and coenzymes such as NADH.
Major Products Formed
Hydrolysis: ADP and Pi.
Phosphorylation: Phosphorylated substrates and ADP.
Oxidation-Reduction: Reduced or oxidized forms of coenzymes and substrates.
Aplicaciones Científicas De Investigación
ATP-13C10,15N5 is widely used in various scientific research fields:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying cellular energy metabolism and signaling pathways.
Medicine: Used in research related to metabolic disorders and drug development.
Industry: Applied in the development of diagnostic tools and biochemical assays.
Mecanismo De Acción
ATP-13C10,15N5 functions similarly to natural ATP by providing energy for various biochemical processes. It acts as a substrate for enzymes involved in phosphorylation reactions, transferring its phosphate group to other molecules. This process is crucial for cellular activities such as muscle contraction, protein synthesis, and signal transduction. The isotopic labeling allows researchers to track the metabolic fate of ATP in cells and tissues .
Comparación Con Compuestos Similares
Similar Compounds
- Adenosine-13C10,15N5 5′-monophosphate (AMP-13C10,15N5)
- Adenosine-13C10,15N5 5′-diphosphate (ADP-13C10,15N5)
- Adenosine-13C10,15N5 (Ado-13C10,15N5)
Uniqueness
ATP-13C10,15N5 is unique due to its triphosphate structure, which is essential for its role in energy transfer and storage. The isotopic labeling with 13C and 15N makes it particularly valuable for tracing metabolic pathways and studying the dynamics of ATP in biological systems .
Propiedades
Fórmula molecular |
C10H16N5O13P3 |
|---|---|
Peso molecular |
522.08 g/mol |
Nombre IUPAC |
[[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6+,7?,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
Clave InChI |
ZKHQWZAMYRWXGA-GBFHFEKESA-N |
SMILES isomérico |
[13CH]1=[15N][13C](=[13C]2[13C](=[15N]1)[15N]([13CH]=[15N]2)[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)[15NH2] |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


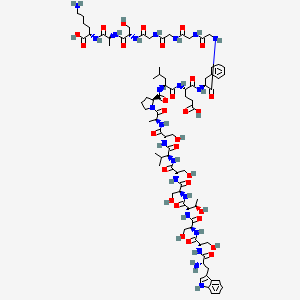


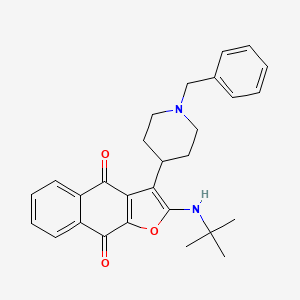
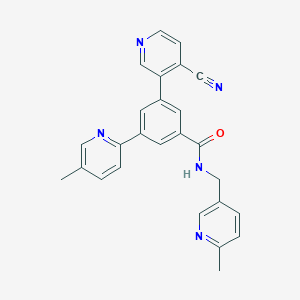
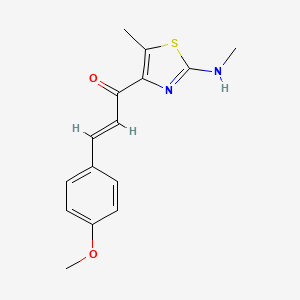


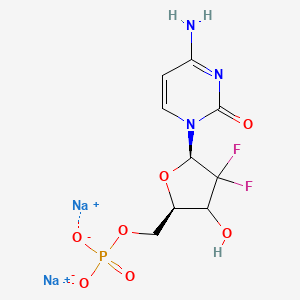
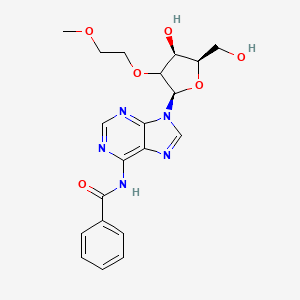

![N-methyl-3-(1-methylimidazol-4-yl)-4-[[4-(trifluoromethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B12397504.png)
